molecular formula C15H12BrNO5 B3620975 (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate

(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate

Cat. No.: B3620975
M. Wt: 366.16 g/mol
InChI Key: ATCJWMSBJHJCOW-UHFFFAOYSA-N
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Description

(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate is a complex organic compound that features a brominated naphthalene ring fused with a furan carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 5,6,7,8-tetrahydronaphthalene, followed by nitration to introduce the nitro group. The resulting intermediate is then reacted with furan-2-carboxylic acid under esterification conditions to form the final product. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems can ensure consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound serves as a precursor for the synthesis of drugs targeting specific biological pathways. Its ability to undergo various chemical modifications makes it a versatile tool in drug design.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the development of new polymers to the creation of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, while the furan carboxylate moiety can enhance binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) acetate
  • (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate
  • (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) phenylcarbamate

Uniqueness

Compared to similar compounds, (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate offers a unique combination of functional groups that provide distinct reactivity and binding properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1-bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO5/c16-13-10-5-2-1-4-9(10)8-11(17(19)20)14(13)22-15(18)12-6-3-7-21-12/h3,6-8H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCJWMSBJHJCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)[N+](=O)[O-])OC(=O)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate
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(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate
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(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate
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(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate
Reactant of Route 5
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate
Reactant of Route 6
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate

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